

# The Therapeutic Potential of CuATSM: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CuATSM    |           |
| Cat. No.:            | B15583960 | Get Quote |

An In-depth Review of Preclinical and Clinical Evidence, Mechanisms of Action, and Experimental Protocols

# **Executive Summary**

Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II) (**CuATSM**) is a small, lipophilic, and blood-brain barrier-permeant copper complex that has emerged as a significant therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tissues in oncology, its ability to selectively deliver copper to cells with mitochondrial dysfunction has paved the way for its investigation in neurological disorders where copper dyshomeostasis is a key pathological feature. This technical guide provides a comprehensive overview of the therapeutic potential of **CuATSM**, consolidating preclinical and clinical data, detailing its multifaceted mechanisms of action, and providing key experimental protocols to aid in its continued research and development.

# Introduction: The Rationale for Copper-Based Therapeutics

Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD) are devastating neurodegenerative disorders with limited therapeutic options. A growing body of evidence implicates the dysregulation of metal homeostasis, particularly copper, in the pathogenesis of



these diseases. Copper is an essential cofactor for critical enzymes, including superoxide dismutase 1 (SOD1) and cytochrome c oxidase in the mitochondrial electron transport chain.[1] [2] Its deficiency or mislocalization within motor neurons and the substantia nigra can lead to protein misfolding, mitochondrial dysfunction, and increased oxidative stress—hallmarks of ALS and PD.[1][3]

**CuATSM** is designed to address this underlying pathology by safely delivering copper to the central nervous system and, specifically, to cells with compromised mitochondrial function.[1][4] Its therapeutic potential has been extensively validated in numerous preclinical models and is currently under evaluation in human clinical trials.[5][6]

# **Therapeutic Applications and Efficacy**

The primary therapeutic focus for **CuATSM** is in neurodegenerative diseases, with the most robust data emerging from studies on ALS and PD. It also has a well-established role in oncology as a hypoxia imaging agent.

#### **Amyotrophic Lateral Sclerosis (ALS)**

Preclinical studies in various transgenic SOD1 mouse models of ALS have consistently demonstrated the efficacy of **CuATSM** in slowing disease progression and extending survival. [5][7][8] These findings are particularly noteworthy as independent replication of therapeutic efficacy in SOD1 mouse models has historically been challenging.[8]

Table 1: Summary of Preclinical Efficacy of CuATSM in SOD1 Mouse Models of ALS



| Mouse Model           | Daily Dose<br>(mg/kg) | Administration<br>Route | Key Outcomes                                                                                                                                           | Reference(s) |
|-----------------------|-----------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| SOD1G93A<br>(B6SJL)   | 30                    | Oral gavage             | Delayed onset of paresis by 6 days (overall), 10.5 days (males); Slowed disease progression (NeuroScore); Trend towards extended lifespan (6-10 days). | [7]          |
| SOD1G37R              | 30                    | Oral gavage             | Improved locomotor function; Increased survival; Increased fully metallated SOD1 in the spinal cord.                                                   | [9]          |
| SOD1G93AxCC<br>S      | Not specified         | Oral gavage             | Prevented early mortality and markedly increased Cu,Zn SOD protein in the ventral spinal cord.                                                         | [10]         |
| SOD1G93A<br>(C57BL/6) | 100                   | Oral gavage             | Improved motor function and extended survival. (Note: Toxicity was                                                                                     | [11]         |



observed in a subset of mice at this high dose).

A Phase 1 clinical trial in ALS patients demonstrated that **CuATSM** is safe and well-tolerated.[5] Preliminary results from this open-label study also suggested a potential slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), improved lung function, and enhanced cognitive ability.[12] However, these findings should be interpreted with caution due to the small sample size and open-label design.[12] A subsequent Phase 2/3 multicenter, randomized, double-blind, placebo-controlled study has been completed, but full results have not yet been published.[6][11][13] A postmortem analysis of a small number of trial participants did not find significant alleviation of neuronal pathology compared to untreated patients.[14]

Table 2: Preliminary Efficacy Data from Phase 1 ALS Clinical Trial (72mg/day group vs. historical controls)

| Parameter                | CuATSM Treatment<br>Group (change per<br>month) | Historical Control<br>Group (expected<br>change per month) | Reference |
|--------------------------|-------------------------------------------------|------------------------------------------------------------|-----------|
| ALSFRS-R Score           | -0.29 points                                    | -1.02 points                                               | [12]      |
| Lung Function (FVC)      | +1.1 % predicted                                | -2.24 % predicted                                          | [12]      |
| Cognitive Ability (ECAS) | +10 points                                      | No change                                                  | [12]      |

## Parkinson's Disease (PD)

**CuATSM** has also shown significant neuroprotective effects in multiple mouse models of Parkinson's Disease. Treatment has been shown to rescue dopaminergic cell loss, improve motor and cognitive functions, and normalize dopamine metabolism.[3][6] A key mechanism in PD models appears to be the mitigation of pathology associated with misfolded wild-type SOD1 due to copper deficiency.[3][15]

Table 3: Preclinical Efficacy of **Cuatsm** in Parkinson's Disease Mouse Models



| Mouse Model                 | Daily Dose (mg/kg) | Key Outcomes                                                                                                                      | Reference(s) |
|-----------------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------|
| MPTP-lesioned               | 15 and 30          | Rescued dopaminergic cell loss in the substantia nigra pars compacta (SNpc) by 43% and 61% respectively; Improved motor function. | [6]          |
| 6-OHDA-lesioned             | Not specified      | 26% increase in the number of SNpc dopaminergic neurons.                                                                          | [6]          |
| SOCK (hSOD1WT x<br>Ctr1+/-) | 15                 | Mitigated formation of<br>wild-type SOD1<br>pathology; Increased<br>SN dopamine neuron<br>survival; Improved<br>motor function.   | [3][15]      |

A Phase 1 dose-escalation study of **CuATSM** in Parkinson's disease patients has been completed, demonstrating its safety.[5]

# Oncology

**CuATSM**'s initial development was for PET imaging of hypoxic tumors using its copper-64 radiolabeled form (<sup>64</sup>Cu-ATSM).[16] Its mechanism of selective accumulation in hypoxic cells, which are often resistant to radiotherapy, also presents a therapeutic opportunity. By concentrating the radioactive copper isotope within these resistant regions, <sup>64</sup>Cu-ATSM can deliver targeted internal radiotherapy.[17]

#### **Mechanisms of Action**

The therapeutic effects of **CuATSM** are believed to be multifactorial, targeting several key pathological processes in neurodegeneration and oncology.



#### **Copper Delivery and Correction of Dyshomeostasis**

The primary proposed mechanism in neurodegenerative diseases is the ability of **CuATSM** to cross the blood-brain barrier and deliver copper to cells with dysfunctional mitochondria.[1] In ALS models, this has been shown to increase the levels of correctly metallated, active SOD1, suggesting it corrects the copper deficiency of the mutant protein.[9] Similarly, in PD models, **CuATSM** mitigates the misfolding of wild-type SOD1 by restoring copper availability.[3][15]

#### **Metabolic Reprogramming of Astrocytes**

Recent studies suggest **CuATSM** acts as a "metabolic switch" in astrocytes from ALS patients. [18][19] It appears to reduce elevated mitochondrial respiration to levels seen in healthy control cells while increasing glycolysis.[18] This metabolic shift could enhance the supportive function of astrocytes towards motor neurons.[8][19] Interestingly, this effect was observed in "responder" cell lines, which were characterized by elevated mitochondrial respiration, suggesting a potential biomarker for patient stratification.[18][20]

#### **Inhibition of Ferroptosis**

Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, which has been implicated in neurodegenerative diseases. **CuATSM** has been identified as a potent inhibitor of ferroptosis.[5] Its mechanism involves acting as a radical-trapping antioxidant, directly scavenging lipid peroxyl radicals to prevent membrane damage.[21][22] This activity is comparable to well-known ferroptosis inhibitors like liproxstatin-1.[21]

### **Hypoxia-Selective Trapping**

In the context of oncology, the mechanism of **CuATSM** is centered on its redox-dependent trapping in hypoxic cells. The neutral Cu(II)ATSM complex is lipophilic and readily crosses cell membranes. In the highly reducing environment of hypoxic cells, the copper(II) center is reduced to copper(I). The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the copper ion, which is then trapped intracellularly. This selective accumulation forms the basis for its use in PET imaging and targeted radiotherapy.[15]

# **Mandatory Visualizations**





Click to download full resolution via product page



Click to download full resolution via product page

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **CuATSM**.

# **Preclinical Efficacy in SOD1 Mouse Model of ALS**

Objective: To assess the effect of **CuATSM** on disease onset, progression, and survival in a transgenic SOD1 mouse model (e.g., B6SJL-SOD1G93A).[7]

#### Methodology:

• Animal Model: Use B6SJL-SOD1G93A/1Gur mice, verifying transgene copy number.[7]



- Group Allocation: At 50 days of age, assign mice to treatment and vehicle groups. Groups should be balanced for gender and body weight, and litter-matched. Observers must be blinded to the treatment group.[7]
- Formulation Preparation:
  - Prepare a 3 mg/mL suspension of **CuATSM** in a vehicle solution.
  - Vehicle: 0.5% Methyl Cellulose and 0.4% Tween 80 in 0.9% Saline.
  - Sonicate the suspension for five minutes and mix by inversion before use. Prepare fresh daily.[7]
- Dosing: Administer CuATSM (e.g., 30 mg/kg) or vehicle daily via oral gavage (10 mL/kg volume).[7]
- Monitoring and Endpoints:
  - Disease Progression: Monitor mice daily for neurological symptoms using a standardized scoring system (e.g., NeuroScore, a 5-point scale from 0=asymptomatic to 4=moribund/paralysis).[7]
  - Body Weight: Measure body weight regularly (e.g., twice weekly).
  - Onset of Paresis: Define as the first day a specific NeuroScore (e.g., score of 1) is recorded.
  - Survival: Define end-stage by a functional deficit, such as the inability of the mouse to right itself within 10 seconds when placed on its side. Euthanize mice upon reaching end-stage.
     [7]
- Data Analysis:
  - Use Kaplan-Meier survival curves and the log-rank (Mantel-Cox) test to analyze survival data.
  - Compare NeuroScores and body weights between groups using appropriate statistical tests (e.g., two-way ANOVA).



• Analyze time-to-event data (e.g., onset of paresis) using the log-rank test.[7]



Click to download full resolution via product page



#### In Vitro Ferroptosis Inhibition Assay

Objective: To determine the ability of **CuATSM** to protect neuronal cells from ferroptotic cell death.[21]

#### Methodology:

- Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., N27) in 96-well plates and allow them to adhere.[21]
- Compound Preparation: Prepare stock solutions of CuATSM and a positive control (e.g., Liproxstatin-1) in DMSO. Create serial dilutions in the cell culture medium.
- Treatment: Pre-treat cells with various concentrations of CuATSM or control compounds for 1-2 hours.
- Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (inhibits glutathione peroxidase-4) or erastin (blocks cystine uptake), to the wells. Include untreated control and inducer-only control wells.[21]
- Incubation: Incubate the plates for a duration sufficient to induce cell death in the induceronly control group (e.g., 24 hours).
- Assessment of Cell Viability (MTT Assay):
  - Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
  - Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
  - Measure absorbance at 570 nm using a microplate reader.
- Assessment of Lipid Peroxidation (C11-BODIPY 581/591 Assay):
  - Towards the end of the treatment period, add the C11-BODIPY probe to the culture medium.[21]
  - Incubate for 30-60 minutes at 37°C.



- Wash cells with PBS.
- Analyze via flow cytometry or fluorescence microscopy. Oxidation of the probe causes a shift in fluorescence from red to green.[16]
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
   Determine the half-maximal effective concentration (EC50) for neuroprotection by plotting dose-response curves. Quantify the fluorescence shift to measure lipid peroxidation.[16][21]

#### Ex Vivo Biodistribution of 64Cu-ATSM

Objective: To determine the uptake and retention of <sup>64</sup>Cu-ATSM in various tissues of a tumor-bearing mouse model.[4][23]

#### Methodology:

- Radiolabeling: Synthesize <sup>64</sup>Cu-ATSM by reacting <sup>64</sup>CuCl<sub>2</sub> with the ATSM ligand. Perform quality control (e.g., radio-TLC) to ensure high radiochemical purity.[4]
- Animal Model: Use tumor-bearing mice (e.g., BALB/c mice with EMT6 tumors).[24]
- Radiotracer Administration: Administer a known amount of <sup>64</sup>Cu-ATSM (e.g., 3.7-7.4 MBq) to each mouse via intravenous tail vein injection.[4]
- Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24 hours).[4]
- Tissue Collection: Immediately following euthanasia, dissect and collect organs and tissues of interest (e.g., blood, liver, kidneys, muscle, and tumor).[23]
- Sample Processing:
  - Carefully weigh each collected tissue sample.[23]
  - Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the activity of standards prepared from the injected dose.[4]
- Data Analysis:



- Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[23]
- Present the data in a table summarizing the biodistribution at each time point.
- Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess targeting efficacy.
   [23]

#### **Conclusion and Future Directions**

**CuatsM** represents a promising therapeutic agent with a novel mechanism of action centered on the correction of copper dyshomeostasis, a critical factor in the pathology of several neurodegenerative diseases. The robust and independently replicated preclinical data in ALS and PD models provide a strong rationale for its clinical development.[5][8] While preliminary clinical data in ALS are encouraging, the results of the Phase 2/3 trial are eagerly awaited to definitively establish its efficacy.

Future research should focus on several key areas:

- Biomarker Identification: The discovery that CuATSM's efficacy in vitro is linked to the
  metabolic state of astrocytes highlights the need for biomarkers to identify patient
  populations most likely to respond to treatment.[18]
- Mechanism Elucidation: While several mechanisms have been proposed, further research is needed to understand the dominant mode of action in different disease contexts and how these pathways interact.
- Combination Therapies: Investigating CuATSM in combination with other therapeutic agents that target different pathological pathways could yield synergistic effects.
- Expansion to Other Indications: Given its mechanisms of action, the therapeutic potential of CuATSM could be explored in other neurodegenerative or mitochondrial disorders characterized by copper dyshomeostasis and oxidative stress.

In conclusion, **CuATSM** is a rationally designed therapeutic candidate that targets a fundamental pathological process in neurodegeneration. Continued rigorous preclinical and clinical investigation is warranted to fully realize its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Clinical Trials Collaborative Medicinal Development [colmeddev.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond -PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hypoxia imaging agent Cull(atsm) is neuroprotective and improves motor and cognitive functions in multiple animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuATSM efficacy is independently replicated in a SOD1 mouse model of ALS while unmetallated ATSM therapy fails to reveal benefits PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. CuATSM improves motor function and extends survival but is not tolerated at a high dose in SOD1G93A mice with a C57BL/6 background PMC [pmc.ncbi.nlm.nih.gov]
- 12. als.ca [als.ca]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Treatment with the copper compound CuATSM has no significant effect on motor neuronal pathology in patients with ALS PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper supplementation mitigates Parkinson-like wild-type SOD1 pathology and nigrostriatal degeneration in a novel mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preclinical Pharmacokinetic and Safety Studies of Copper-Diacetyl-Bis(N4-Methylthiosemicarbazone) (Cu-ATSM): Translational Studies for Internal Radiotherapy -







PMC [pmc.ncbi.nlm.nih.gov]

- 18. CuATSM effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 19. alsnewstoday.com [alsnewstoday.com]
- 20. CuATSM effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. Cull(atsm) inhibits ferroptosis: Implications for treatment of neurodegenerative disease -PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radical-Trapping Antioxidant Activity of Copper and Nickel Bis(Thiosemicarbazone)
   Complexes Underlies Their Potency as Inhibitors of Ferroptotic Cell Death PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [The Therapeutic Potential of CuATSM: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583960#what-is-the-therapeutic-potential-of-cuatsm]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com